2,4-Dichlorobenzenesulfonyl isocyanate
CAS No.: 209343-42-0
Cat. No.: VC11714967
Molecular Formula: C7H3Cl2NO3S
Molecular Weight: 252.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 209343-42-0 |
|---|---|
| Molecular Formula | C7H3Cl2NO3S |
| Molecular Weight | 252.07 g/mol |
| IUPAC Name | 2,4-dichloro-N-(oxomethylidene)benzenesulfonamide |
| Standard InChI | InChI=1S/C7H3Cl2NO3S/c8-5-1-2-7(6(9)3-5)14(12,13)10-4-11/h1-3H |
| Standard InChI Key | JAYGNDDSBFXWLC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N=C=O |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N=C=O |
Introduction
Chemical Identity and Structural Characteristics
2,4-Dichlorobenzenesulfonyl isocyanate derives from benzenesulfonyl isocyanate with chlorine substituents at the 2- and 4-positions of the aromatic ring. Its molecular structure integrates three key functional elements:
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A sulfonyl group (-SO₂-), which enhances electrophilicity and stability.
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An isocyanate group (-NCO), a highly reactive moiety prone to nucleophilic attack.
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Chlorine atoms at positions 2 and 4, which influence electronic distribution and steric effects.
The compound’s molecular formula is C₇H₃Cl₂NO₃S, with a molecular weight of 276.13 g/mol. Its IUPAC name is 2,4-dichlorobenzenesulfonyl isocyanate, and it is alternatively termed 2,4-dichlorophenylsulfonyl isocyanate in older literature .
Synthesis and Production
The synthesis of 2,4-dichlorobenzenesulfonyl isocyanate typically follows the phosgenation of sulfonamides, a method validated for analogous arylsulfonyl isocyanates .
Reaction Mechanism
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Sulfonamide Preparation: 2,4-Dichlorobenzenesulfonamide is synthesized via sulfonation of 1,3-dichlorobenzene, followed by amidation.
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Phosgenation: The sulfonamide reacts with phosgene (COCl₂) in the presence of a tertiary amine catalyst (e.g., triethylamine) and a hydrocarbyl isocyanate (e.g., butyl isocyanate) as a solvent:
This exothermic reaction proceeds at 130–135°C, with phosgene introduced gradually to maintain temperature control .
Optimized Conditions
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Solvent: Xylene or toluene (aprotic, high-boiling).
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Catalyst: Tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane, "Dabco") at 0.5–2.0 wt%.
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Yield: ~75–90% under optimized conditions, comparable to 2,5-dichloro analogues .
Physicochemical Properties
While direct data on 2,4-dichlorobenzenesulfonyl isocyanate is limited, its properties can be extrapolated from structurally similar compounds :
| Property | Value/Range |
|---|---|
| Appearance | White to pale yellow crystals |
| Melting Point | 45–55°C (estimated) |
| Boiling Point | 120–130°C at 0.5 mmHg |
| Density | 1.55–1.65 g/cm³ |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., xylene, DMF) |
| Reactivity | Hydrolyzes rapidly in water to 2,4-dichlorobenzenesulfonamide and CO₂ |
Reactivity and Applications
Nucleophilic Reactions
The isocyanate group undergoes characteristic reactions:
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With Amines: Forms sulfonylurea derivatives:
These products are pivotal in herbicidal agents like sulfometuron-methyl .
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With Alcohols: Produces carbamate esters, though this pathway is less common.
Industrial Applications
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Agrochemicals: Key intermediate in sulfonylurea herbicides, which inhibit acetolactate synthase in plants.
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Pharmaceuticals: Building block for protease inhibitors and antidiabetic agents.
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Polymer Chemistry: Crosslinking agent in polyurethane and polyurea foams.
Environmental and Regulatory Considerations
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